molecular formula C11H13NO2 B13665907 Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Cat. No.: B13665907
M. Wt: 191.23 g/mol
InChI Key: JHOQUVAQXZJJPX-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, thereby affecting various signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.

Comparison with Similar Compounds

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound notable for its unique bicyclic structure, which comprises a pyridine ring fused to a cyclopentane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including hypoglycemic effects and inhibition of protein kinases, particularly fibroblast growth factor receptor 1 (FGFR1). This article presents a detailed review of its biological activities, synthesis methods, and comparative analysis with related compounds.

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • Structure : The compound features an ethyl ester functional group at the 4-position of the pyridine ring, influencing its chemical reactivity and biological activity.

Hypoglycemic Effects

Research indicates that this compound exhibits hypoglycemic properties, which can be beneficial in the management of diabetes. The mechanism involves modulation of glucose metabolism pathways, although the precise biochemical interactions require further elucidation.

Calcium Channel Antagonism

The compound has been identified as a calcium channel antagonist. This activity suggests potential applications in cardiovascular therapies by regulating calcium influx in cardiac and smooth muscle cells, thus influencing muscle contraction and vascular tone.

Inhibition of Protein Kinases

Notably, this compound acts as an inhibitor of FGFR1. This inhibition is significant in cancer research as FGFR1 is implicated in various malignancies. By targeting this receptor, the compound may hinder tumor growth and progression.

Comparative Analysis with Related Compounds

The following table summarizes comparative features of this compound with similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2,3-Cyclopentenopyridine Similar bicyclic structureLacks ester functionality
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Contains a nitrile groupDifferent reactivity profile
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate Bromine substituentEnhanced electrophilicity
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Hydroxyl group presentDifferent biological activity

Synthesis Methods

The synthesis of this compound typically involves multicomponent condensation reactions. Common methods include:

  • Multicomponent Reactions : These reactions often utilize starting materials such as pyridines and cyclopentanes under controlled conditions to yield the desired product.
  • Industrial Production : Automated systems and continuous flow reactors are employed to enhance efficiency and yield in large-scale production.

Case Studies and Research Findings

Several studies highlight the biological potential of this compound:

  • Study on FGFR1 Inhibition : A study published in Organic & Biomolecular Chemistry evaluated various derivatives for their ability to inhibit FGFR1. This compound showed promising results as a selective inhibitor with potential applications in cancer therapy .
  • Hypoglycemic Activity Assessment : Another research focused on the metabolic effects of this compound demonstrated its capability to lower blood glucose levels in diabetic models .
  • Calcium Channel Activity Investigation : A pharmacological study investigated its role as a calcium channel antagonist, revealing mechanisms that could lead to therapeutic strategies for hypertension .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-7-12-10-5-3-4-8(9)10/h6-7H,2-5H2,1H3

InChI Key

JHOQUVAQXZJJPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCC2=NC=C1

Origin of Product

United States

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